molecular formula C₁₉H₁₁IN₆Na₂O₁₀S₂ B1140545 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt CAS No. 161617-44-3

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt

Cat. No.: B1140545
CAS No.: 161617-44-3
M. Wt: 720.34
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Description

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt typically involves multiple steps, starting with the preparation of the iodophenyl and dinitrophenyl intermediates. These intermediates are then subjected to a series of condensation and sulfonation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl and dinitrophenyl groups can bind to various enzymes and receptors, modulating their activity. Additionally, the disulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate: Lacks the disodium salt component, which affects its solubility and reactivity.

    4-[1-(4-Bromophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Sulfonate, Disodium Salt: Contains only one sulfonate group, which may influence its chemical properties and applications.

Uniqueness

The uniqueness of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both iodophenyl and dinitrophenyl groups allows for versatile reactivity, while the disulfonate groups enhance solubility and facilitate interactions with biological molecules.

Biological Activity

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt (CAS Number: 161617-44-3) is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its complex structure which includes a formazan moiety and multiple aromatic substitutions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemical research.

Chemical Structure

The molecular formula of the compound is C19H11IN6Na2O10SC_{19}H_{11}IN_{6}Na_{2}O_{10}S, indicating a significant presence of iodine and dinitrophenyl groups, which may contribute to its biological properties. The structural complexity suggests potential interactions with biological macromolecules.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial properties.
  • Antioxidant Properties : The presence of dinitrophenyl groups is often associated with antioxidant activity. Compounds with similar functional groups have been reported to scavenge free radicals, suggesting that this compound could also exhibit protective effects against oxidative stress.
  • Potential Anticancer Effects : Preliminary studies indicate that derivatives of formazan compounds can induce apoptosis in cancer cell lines. This raises the possibility that 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate may have similar effects and could be explored further as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on various bacterial strains
AntioxidantPotential to scavenge free radicals
AnticancerInduction of apoptosis in cell lines

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of structurally related compounds found that derivatives with similar substitution patterns effectively inhibited biofilm formation in both Gram-positive and Gram-negative bacteria. The study highlighted the importance of molecular structure in determining biological activity and suggested that modifications to the formazan structure could enhance efficacy against specific pathogens.

Case Study: Antioxidant Activity

Research on compounds containing dinitrophenyl moieties demonstrated their ability to reduce oxidative stress in cellular models. The findings indicated that these compounds could protect against ROS-induced damage, providing a basis for further exploration of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate in therapeutic applications aimed at oxidative stress-related diseases.

Properties

IUPAC Name

disodium;4-[N-(2,4-dinitrophenyl)imino-N'-(4-iodoanilino)carbamimidoyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN6O10S2.2Na/c20-11-1-3-12(4-2-11)21-23-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)24-22-16-8-5-13(25(27)28)9-17(16)26(29)30;;/h1-10,21H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCBSRZYURXCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11IN6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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